

SAR131675: A Technical Guide for Cancer Research Professionals

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Compound of Interest

Compound Name: (Rac)-SAR131675

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Introduction

SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.^{[1][2]} Extensive preclinical research has demonstrated its significant anti-lymphangiogenic, antitumoral, and antimetastatic activities, positioning it as a valuable tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer progression.^{[1][3][4]} This technical guide provides a comprehensive overview of SAR131675, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in a research setting. Though its clinical development was halted due to adverse metabolic effects, its specificity makes it a critical research compound.^[5]
^[6]

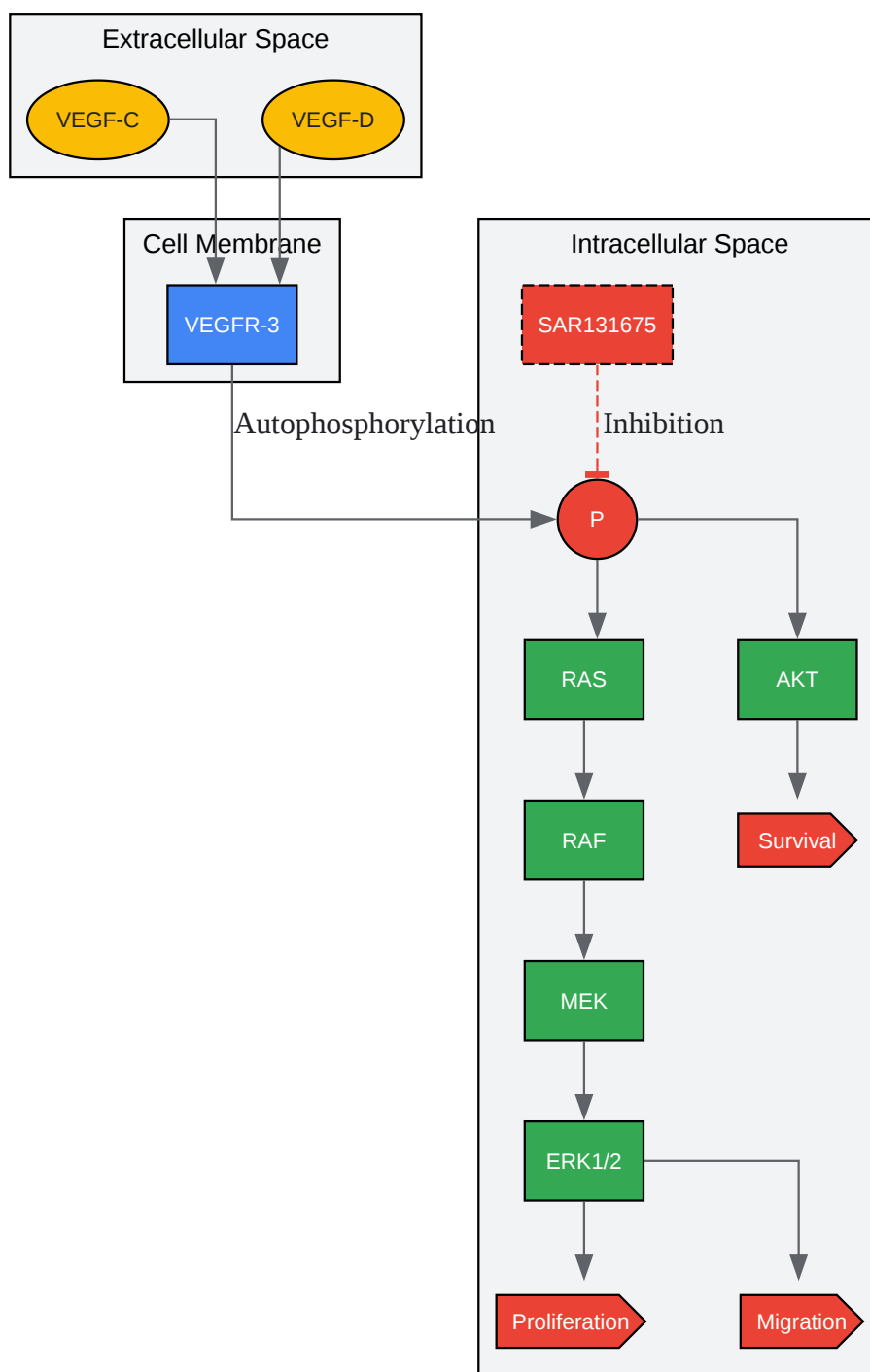
Mechanism of Action

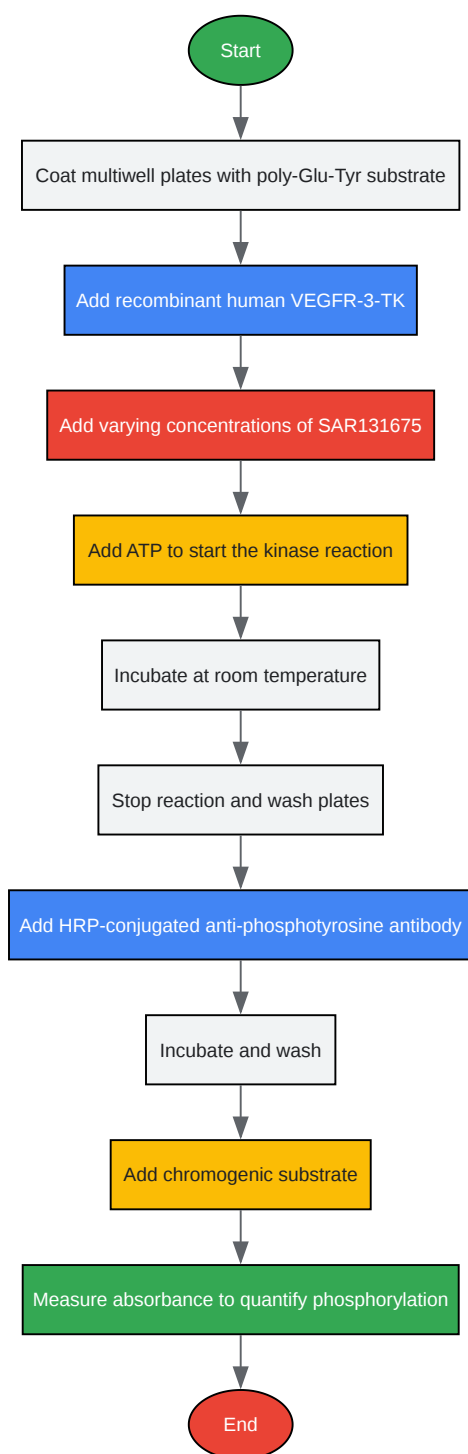
SAR131675 selectively targets the tyrosine kinase domain of VEGFR-3, a key receptor in the development and maintenance of the lymphatic system. The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.
^[6] SAR131675 effectively blocks these processes. In cancer, tumor cells can co-opt this pathway to induce lymphangiogenesis, facilitating metastatic spread to lymph nodes and distant organs.^{[1][7]} Furthermore, VEGFR-3 is expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs) and myeloid-derived

suppressor cells (MDSCs), where it contributes to an immunosuppressive milieu.[1][4][8] By inhibiting VEGFR-3, SAR131675 not only curtails tumor lymphangiogenesis but also modulates the immune landscape of the tumor.[8][9][10]

Signaling Pathways

The primary signaling pathway inhibited by SAR131675 is the VEGFR-3 cascade. Upon ligand binding, VEGFR-3 activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, which are crucial for cell proliferation and survival.[6][11] In ovarian cancer cells, SAR131675 has been shown to suppress VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[11]





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR131675, a VEGFR3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR131675, a VEGFR3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
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